1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone

Description

Introduction to 1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone

Chemical Identity and Nomenclature

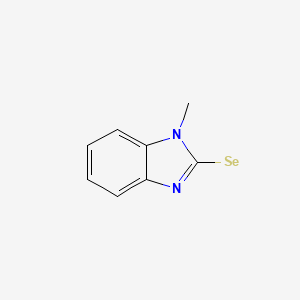

This compound is systematically named according to IUPAC guidelines as 1-methyl-2-selanylidene-2,3-dihydro-1H-benzimidazole. Its molecular formula, C₈H₈N₂Se , reflects a benzimidazole core (C₇H₆N₂) substituted with a methyl group at the N1 position and a selenium atom at the C2 position. The compound’s molecular weight is 223.14 g/mol , calculated from its constituent atoms: carbon (12.01 × 8), hydrogen (1.008 × 8), nitrogen (14.01 × 2), and selenium (78.96).

The structural backbone consists of a bicyclic system where a benzene ring is fused to an imidazole ring, with the selenium atom replacing the oxygen in the analogous ketone structure. Key bond lengths include the C=Se double bond at 1.838 Å , which is consistent with other selones such as 1,3-dimethylbenzimidazole-2-selone (1.825 Å). The near-planar geometry (root-mean-square deviation = 0.041 Å) arises from conjugation across the Se=C–N–C=C chain, stabilizing the molecule through delocalized π-electrons.

Table 1: Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈N₂Se |

| Molecular Weight | 223.14 g/mol |

| C=Se Bond Length | 1.838 Å |

| Planarity (r.m.s. dev.) | 0.041 Å |

| Conjugation System | Se=C–NMe–C=C–C=C–C=C–NH |

Historical Context in Organoselenium Chemistry

The synthesis of selones, including this compound, emerged from early 20th-century investigations into organoselenium compounds. Selones gained prominence in the 1990s due to their antithyroid properties, as demonstrated by Taurog and colleagues, who identified their ability to inhibit thyroid peroxidase. Subsequent work by Roy and Mugesh expanded this scope, revealing selones’ role in modulating oxidative stress and interacting with biological thiols.

The title compound was first reported in 2012 as part of efforts to explore hypervalent selenium adducts. Its synthesis—reacting 2-chloro-1-methylbenzimidazole with sodium hydroselenide—mirrored methods used for analogous oxygen-containing benzimidazolones but introduced selenium’s unique redox and coordination properties. This advancement aligned with broader trends in organoselenium chemistry, where selones are valued for their selone-selenol tautomerism and ability to form stable complexes with halogens.

Significance in Coordination Chemistry and Materials Science

This compound serves as a versatile ligand in coordination chemistry due to its electron-rich selone group and planar structure. The C=Se bond’s double-bond character enables π-backbonding with transition metals, stabilizing complexes in unusual oxidation states. For example, reactions with palladium or platinum precursors yield square-planar complexes where the selone acts as a monodentate ligand through selenium.

In materials science, the compound’s conjugated system and planarity make it a candidate for organic semiconductors. The extended π-network facilitates charge transport, while selenium’s polarizability enhances intermolecular interactions in solid-state assemblies. Comparative studies with 1,3-dimethylbenzimidazole-2-selone reveal that methylation at the N1 position further rigidifies the structure, reducing conformational disorder in thin-film applications.

Table 2: Comparative Bond Lengths in Benzimidazole-2-selones

| Compound | C=Se Bond Length (Å) |

|---|---|

| This compound | 1.838 |

| 1,3-Dimethylbenzimidazole-2-selone | 1.825 |

| 1-Ethyl-3-(2-phenylethyl)benzimidazole-2-selone | 1.829 |

The compound’s helicoidal crystal packing, mediated by N–H⋯Se hydrogen bonds, further underscores its utility in designing supramolecular architectures. These interactions enable the formation of one-dimensional chains with tunable electronic properties, relevant for photonic devices.

Properties

Molecular Formula |

C8H7N2Se |

|---|---|

Molecular Weight |

210.13 g/mol |

InChI |

InChI=1S/C8H7N2Se/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3 |

InChI Key |

DFDOEKPWKUTSAI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1[Se] |

Origin of Product |

United States |

Preparation Methods

Sodium Hydroselenide Formation

The reduction of selenium by NaBH₄ follows:

This step requires strict anaerobic conditions to prevent oxidation of NaSeH to elemental selenium.

Nucleophilic Aromatic Substitution

The selenide ion attacks the electron-deficient carbon adjacent to the benzimidazole nitrogen, displacing chloride:

The planar conjugation system (Se=C—NMe—C=C—C=C—C=C—NH) stabilizes the product, as evidenced by X-ray crystallography.

Optimization Opportunities :

-

Catalysis : Transition metal catalysts (e.g., CuI) could accelerate the substitution but may introduce impurities.

-

Alternative Selenium Sources : Hydrogen selenide (H₂Se) gas, though hazardous, might improve atom economy.

Analytical Characterization

Spectroscopic Properties

Infrared (IR) Spectroscopy :

-

C=Se Stretch : 1618 cm⁻¹, confirming double-bond character.

¹H NMR (CDCl₃) :

Structural Confirmation via X-ray Crystallography

Key crystallographic data:

| Parameter | Value |

|---|---|

| C=Se Bond Length | 1.838(2) Å |

| Planarity (r.m.s.) | 0.041 Å |

| Hydrogen Bonding | N–H⋯Se (2.45 Å) |

The planar geometry arises from conjugation across the benzimidazole-selone system, while N–H⋯Se hydrogen bonds stabilize the crystal lattice.

Comparative Analysis with Related Syntheses

While the patent literature describes methods for oxygen analogs (e.g., 2,3-dihydro-2-oxo-1H-benzimidazole derivatives), selenium-containing variants require distinct approaches:

Notably, selone synthesis avoids harsh saponification steps required for oxygen analogs, simplifying purification .

Chemical Reactions Analysis

1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of selenoxide derivatives.

Reduction: Reducing agents such as sodium borohydride can convert selenoxides back to selenides.

Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the benzimidazole ring.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone has been investigated for its antimicrobial , anticancer , and antiviral properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, one study reported a minimum inhibitory concentration (MIC) of 12.5 µg/ml against S. aureus .

- Anticancer Potential : Research indicates that derivatives of this compound may possess cytotoxic effects against cancer cell lines. A notable study found that compounds similar to this one demonstrated IC50 values ranging from 25 to 50 µM against glioblastoma cells .

- Antiviral Properties : Preliminary investigations suggest potential effectiveness against viral pathogens; however, further studies are required to elucidate specific mechanisms and efficacy .

Coordination Chemistry

The ability of this compound to form complexes with metals such as zinc and cadmium has been explored. These complexes exhibit interesting structural characteristics and bonding interactions that can be leveraged in material science applications .

| Metal | Complex Formed | Notable Characteristics |

|---|---|---|

| Zinc | [H(sebenzim Me)]₂ZnX₂ | Exhibits hydrogen bonding with halides |

| Cadmium | [H(sebenzim Me)]₂CdX₂ | Similar bonding interactions as zinc complexes |

Material Science

The unique properties of this compound make it a candidate for developing new materials with enhanced functionalities. Its incorporation into organic semiconductors and light-emitting diodes (LEDs) is being investigated due to its electronic properties stemming from the benzimidazole structure .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various benzimidazole derivatives, researchers found that the presence of electron-withdrawing groups significantly enhanced antibacterial activity. The case highlighted the importance of the selenium atom in modulating the compound's effectiveness against microbial pathogens.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of benzimidazole derivatives. The study indicated that substituents at the 2-position significantly influenced cytotoxicity against different cancer cell lines, suggesting that optimizing these compounds could lead to more effective cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE involves its interaction with various molecular targets. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions that can disrupt cellular processes in pathogens. The benzimidazole ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-2-selone Derivatives

Table 1: Structural and Electronic Comparisons of Benzimidazole-2-selones

Key Observations :

- C=Se Bond Length : All derivatives exhibit C=Se bond lengths within 1.825–1.838 Å, confirming robust double-bond character regardless of substituents .

- Substituent Effects : Alkyl/aryl groups at N1/N3 enhance steric bulk but minimally perturb conjugation. Bulky groups (e.g., –(CH₂)₃Ph) improve thermal stability for catalytic applications .

Oxygen and Sulfur Analogs

Table 2: Comparison with Chalcogen Analogs

Key Observations :

- Bond Length and Reactivity : Shorter C=O bonds (1.22 Å) in oxygen analogs reduce conjugation, while longer C–S bonds (1.71 Å) in thiols favor nucleophilic substitution .

- Pharmacological Profile : Selenium’s lower electronegativity (vs. O/S) enhances hypervalent adduct formation (e.g., Se–I₂), critical for antithyroid and antioxidant mechanisms .

Coordination Chemistry Comparisons

The title compound’s selone group (–C=Se) acts as a soft Lewis base, forming complexes with transition metals (e.g., Zn²⁺, Cd²⁺) . In contrast, sulfur analogs (e.g., 2-mercaptobenzimidazole) preferentially bind softer metals like Hg²⁺ via thiolate coordination . Oxygen analogs (e.g., 2-benzimidazolinone) exhibit weaker metal affinity due to reduced polarizability .

Antithyroid Activity

The compound inhibits thyroid peroxidase (TPO) by mimicking iodide’s role in hormone synthesis, outperforming sulfur analogs due to selenium’s higher nucleophilicity and redox flexibility .

Biological Activity

1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from benzimidazole, a class of compounds known for their diverse pharmacological properties. The presence of selenium in its structure enhances its reactivity and biological activity. The compound's synthesis typically involves the reaction of 1-methylbenzimidazole with selenium sources under specific conditions, leading to the formation of the selone derivative .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways .

- Anticancer Properties : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific biochemical pathways. It has shown potential in inhibiting tumor growth in vitro and in vivo models .

- Metal Coordination : The ability of this compound to form coordination complexes with metal ions (e.g., mercury) suggests a role in detoxifying heavy metals, which could have therapeutic implications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : In a study evaluating various benzimidazole derivatives, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cancer Cell Studies : Research involving human cancer cell lines revealed that this compound could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .

- Heavy Metal Interaction : Investigations into the coordination chemistry of this compound showed that it forms stable complexes with mercury salts, which could lead to new strategies for mercury detoxification in biological systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution using 2-chloro-1-methylbenzimidazole and sodium hydroselenide (NaHSe). Key steps include:

- Reducing elemental selenium with NaBH₄ in water under argon to generate NaHSe .

- Refluxing the resulting NaHSe with 2-chloro-1-methylbenzimidazole in ethanol for 5 hours .

- Crystallization from CH₂Cl₂ yields pure selone (93% yield). Optimization involves strict control of argon atmosphere to prevent selenium oxidation and precise stoichiometric ratios (e.g., 1:1.2 molar ratio of 2-chloro-1-methylbenzimidazole to NaHSe) .

Q. How is the crystal structure of this compound characterized, and what insights do bond parameters provide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic lattice (space group P2₁/n) with unit cell dimensions a = 9.9434 Å, b = 5.8472 Å, c = 13.6387 Å, and β = 95.360° . The C=Se bond length (1.838 Å) indicates significant double-bond character, consistent with related selones (1.825–1.829 Å) . Planarity of the benzimidazole ring (r.m.s. deviation = 0.041 Å) suggests conjugation stabilization. Hydrogen bonding (N–H⋯Se) forms helicoidal chains along the b-axis, critical for packing analysis .

Q. What spectroscopic techniques are used to confirm the structure of this compound, and how are spectral data interpreted?

- Methodological Answer :

- ¹H NMR : Peaks at δ = 3.63 ppm (s, 3H, CH₃), 7.15–7.43 ppm (aromatic protons), and 13.25 ppm (s, 1H, NH) confirm the absence of Se–H bonds and validate tautomeric selone form .

- IR : Absence of Se–H stretching (expected ~2200 cm⁻¹) and presence of C=Se vibration (~730 cm⁻¹) distinguish selone from selenol tautomers .

- Elemental Analysis : Matches calculated values (C: 45.53%, H: 3.82%, N: 13.27%) to confirm purity .

Advanced Research Questions

Q. How does selone-selenol tautomerism influence the reactivity of this compound, and what experimental methods probe this equilibrium?

- Methodological Answer : The selone-selenol tautomerism is studied via:

- Variable-temperature NMR : Monitoring NH proton chemical shifts (e.g., δ = 13.25 ppm in DMSO-d₆ at 303 K) to detect tautomeric exchange .

- X-ray Photoelectron Spectroscopy (XPS) : Differentiating Se 3d binding energies for Se=C (∼54 eV) vs. Se–H (∼55.5 eV) .

- Computational Studies : Density functional theory (DFT) calculations comparing relative stabilities of tautomers using Gibbs free energy differences .

Q. What strategies are employed to synthesize hypervalent selenium adducts from this compound, and how are their structures validated?

- Methodological Answer : Reactivity with dihalogens (e.g., I₂, Br₂) or interhalogens (e.g., ICl) forms hypervalent Se(IV) adducts. Key steps include:

- Stoichiometric Control : Using 1:1 molar ratios to avoid over-halogenation .

- SC-XRD : Confirming trigonal bipyramidal geometry in adducts (e.g., Se–I bond lengths ~2.7–2.9 Å) .

- Cyclic Voltammetry : Detecting redox behavior (e.g., Se⁰ → Se²⁺ transitions) to assess electronic effects of substituents .

Q. How is the antithyroid activity of this compound evaluated, and what mechanistic insights exist?

- Methodological Answer :

- In vitro assays : Inhibition of thyroid peroxidase (TPO) using guaiacol oxidation assays, comparing IC₅₀ values to methimazole .

- Mechanistic Probes : Radiolabeled ⁷⁵Se studies track selenium incorporation into thyroglobulin, indicating irreversible TPO inhibition .

- Structure-Activity Relationships (SAR) : Modifying the benzimidazole scaffold (e.g., N-alkylation) to enhance selectivity and reduce off-target effects .

Contradiction Analysis

Q. Discrepancies in reported C=Se bond lengths: How do crystallographic data from different studies align or conflict?

- Methodological Answer : While most studies report C=Se bond lengths of 1.825–1.838 Å , minor variations arise from:

- Crystallization Solvents : Polar solvents (e.g., CH₂Cl₂) may induce slight elongation due to lattice packing .

- Temperature Effects : Data collected at 100 K (this compound) vs. room temperature (analogs) affect thermal motion corrections .

- Resolution Limits : Higher-resolution datasets (e.g., θ = 32.5° here vs. 25° in older studies) improve precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.